![molecular formula C15H16F3NO2 B598674 2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone CAS No. 1198285-26-5](/img/structure/B598674.png)
2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone
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Description
2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C15H16F3NO2 and a molecular weight of 299.30 .
Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone consists of a piperidine ring attached to a trifluoroethanone group and a 4-methylbenzoyl group .Scientific Research Applications
Nucleophilic Aromatic Substitution and Chemical Properties
One foundational aspect of research involving compounds like 2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone relates to their reactivity, particularly through nucleophilic aromatic substitution reactions. Pietra and Vitali (1972) reviewed nucleophilic aromatic substitution of the nitro-group, detailing mechanisms that might be relevant to understanding the chemical behavior of compounds containing similar functional groups (Pietra & Vitali, 1972).
Environmental Persistence and Degradation
Research by Liu and Avendaño (2013) on polyfluoroalkyl chemicals, which share the trifluoroethyl moiety with the compound , sheds light on environmental persistence and degradation pathways of such substances. This work emphasizes the need for understanding the environmental behavior of fluorinated compounds, including their breakdown products and potential for bioaccumulation (Liu & Avendaño, 2013).
Potential in Drug Design and Biomedical Applications
The application potential of compounds with benzoyl and piperidinyl groups extends into the realm of drug design and biomedical research. Studies on the structure, function, and pharmacology of novel ligands for dopamine D2 receptors indicate the relevance of compounds with structural similarities to 2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone in neuropsychiatric disorder treatments (Jůza et al., 2022).
Fluorinated Compounds in Material Science
Shen et al. (2015) reviewed the activation of C-F bonds in aliphatic fluorides, highlighting methodologies for synthesizing new fluorinated building blocks. This has implications for the use of 2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone in developing novel materials or chemical intermediates with unique properties conferred by the trifluoromethyl group (Shen et al., 2015).
properties
IUPAC Name |
2,2,2-trifluoro-1-[4-(4-methylbenzoyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO2/c1-10-2-4-11(5-3-10)13(20)12-6-8-19(9-7-12)14(21)15(16,17)18/h2-5,12H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYGIIRPFYKOHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678101 |
Source
|
Record name | 2,2,2-Trifluoro-1-[4-(4-methylbenzoyl)piperidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone | |
CAS RN |
1198285-26-5 |
Source
|
Record name | 2,2,2-Trifluoro-1-[4-(4-methylbenzoyl)piperidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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